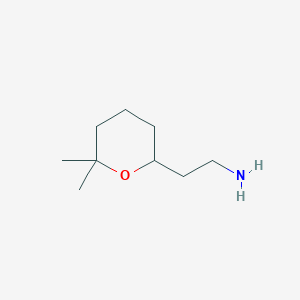
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide: is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of quinoxaline and is known for its applications in veterinary medicine and as an animal feed additive . This compound is related to Mequindox, which is widely used for similar purposes .
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research and analysis.
Biology: Studied for its biological activity and potential effects on various organisms.
Medicine: Investigated for its potential therapeutic properties and as a veterinary drug.
Industry: Utilized as an additive in animal feed to promote growth and prevent diseases.
Mechanism of Action
The mechanism of action of alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide involves its interaction with molecular targets in biological systems.
Comparison with Similar Compounds
Mequindox: A closely related compound used as a veterinary drug and feed additive.
Quinoxaline: The parent compound from which alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide is derived.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of the 1,4-dioxide functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6,8,14H,1-2H3 |
InChI Key |
PGVFUFKBBBHTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)

![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)

![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)




![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
